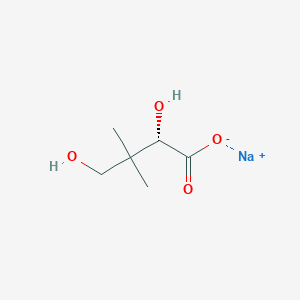
sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate is a chemical compound that belongs to the class of organic sodium salts It is characterized by the presence of two hydroxyl groups and a sodium ion attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base, resulting in the formation of the sodium salt. The reaction can be represented as follows:
2,4-dihydroxy-3,3-dimethylbutanoic acid+NaOH→this compound+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale neutralization processes, where the acid and sodium hydroxide are mixed in controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sodium ion play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Sodium(S)-2,4-dihydroxy-3,3-dimethylbutanoate can be compared with other similar compounds, such as:
Sodium acetate: Similar in being a sodium salt but differs in its chemical structure and properties.
Sodium lactate: Contains a hydroxyl group and a sodium ion but has a different backbone structure.
Sodium citrate: A tricarboxylate sodium salt with different chemical and biological properties.
特性
分子式 |
C6H11NaO4 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
sodium;(2S)-2,4-dihydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C6H12O4.Na/c1-6(2,3-7)4(8)5(9)10;/h4,7-8H,3H2,1-2H3,(H,9,10);/q;+1/p-1/t4-;/m1./s1 |
InChIキー |
XTIMSSMEPPKSQD-PGMHMLKASA-M |
異性体SMILES |
CC(C)(CO)[C@@H](C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C)(CO)C(C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


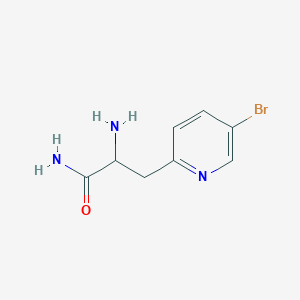

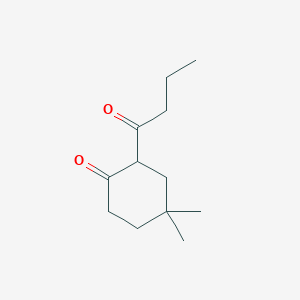
amine](/img/structure/B13072959.png)
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
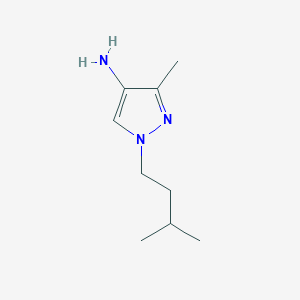
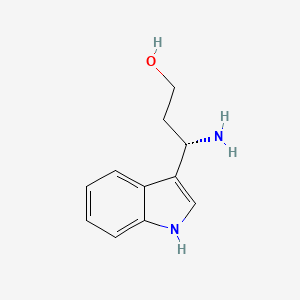

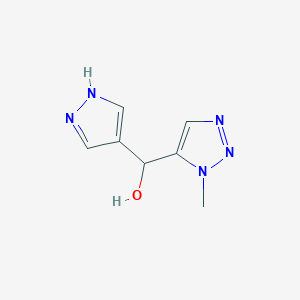
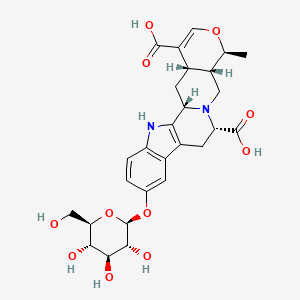

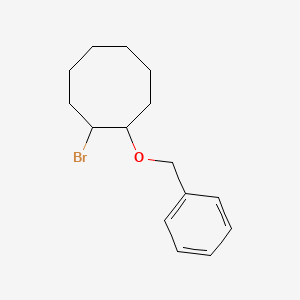
![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
